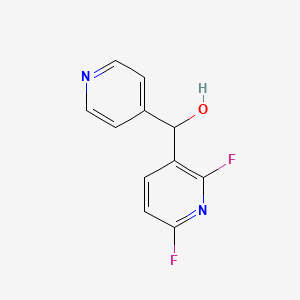
(2,6-Difluoro-pyridin-3-yl)-pyridin-4-yl-methanol
Cat. No. B8355127
M. Wt: 222.19 g/mol
InChI Key: QCIXDMBQKYVQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06831175B2
Procedure details


To diisopropylamine (9.3 mL, 66.1 mmol) in THF (100 mL) at −78° C. was added n-BuLi (23.1 mL of a 2.5 M solution in hexanes, 57.8 mmol) dropwise via syringe. 2,6-difluoropyridine (5.0 mL, 55.1 mmol) in THF (100 mL) at −78° C. was added to the above prepared LDA solution dropwise via canula to give a clear yellow-green solution. isonicotinaldehyde (6.3 mL, 66.1 mmol) was added causing a white precipitate to form. The reaction mixture was warmed to room temperature and then glacial acetic acid (3.3 mL, 57.8 mmol) was added. Silica gel was added and the volatiles removed on a rotary evaporator. Flash chromatography (80-100% EtOAc/hexanes-3-5-7% MeOH/EtOAc) gave 8.48 g (69%) of as an off white solid. Rf=0.38 (5% MeOH/EtOAc); MS m/z 223 (M+H)+; 1H NMR (300 MHz, DMSO-D6) δ ppm 5.91 (d, J=4.41 Hz, 1 H) 6.49 (d, J=4.41 Hz, 1 H) 7.20 (dd, J=8.31, 2.54 Hz, 1 H) 7.36 (m, 2 H) 8.19 (m, 1 H) 8.53 (m, 2 H); Found: 223, 221; Anal calcd for C11H8F2N2O: C, 59.46; H, 3.63; N, 12.61. Found: C, 59.45; H, 3.66; N, 12.62.
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two






Identifiers


|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[N:15]=1.[Li+].CC([N-]C(C)C)C.[CH:29](=[O:36])[C:30]1[CH:35]=[CH:34][N:33]=[CH:32][CH:31]=1.C(O)(=O)C>C1COCC1.CO.CCOC(C)=O>[F:13][C:14]1[C:19]([CH:29]([C:30]2[CH:35]=[CH:34][N:33]=[CH:32][CH:31]=2)[OH:36])=[CH:18][CH:17]=[C:16]([F:20])[N:15]=1 |f:3.4,8.9|
|
Inputs


Step One
|
Name
|
MeOH EtOAc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO.CCOC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
9.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC(=CC=C1)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
6.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=NC=C1)=O
|
Step Six
|
Name
|
|
|
Quantity
|
3.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear yellow-green solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Silica gel was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Flash chromatography (80-100% EtOAc/hexanes-3-5-7% MeOH/EtOAc) gave 8.48 g (69%) of as an off white solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=NC(=CC=C1C(O)C1=CC=NC=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
